molecular formula C16H11NO5S B7537443 Naphthalen-2-yl 4-nitrobenzenesulfonate

Naphthalen-2-yl 4-nitrobenzenesulfonate

Cat. No. B7537443
M. Wt: 329.3 g/mol
InChI Key: VMBNNBSNKNHLIT-UHFFFAOYSA-N
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Description

Naphthalen-2-yl 4-nitrobenzenesulfonate, also known as NBS, is a chemical compound commonly used in organic synthesis. It is a white to light yellow crystalline powder that is soluble in organic solvents such as dimethylformamide and dimethyl sulfoxide. NBS is a versatile reagent that is used in a wide range of chemical reactions due to its ability to selectively introduce nitro and bromo functional groups into organic molecules.

Scientific Research Applications

  • Micellar Kinetic Effects in Gemini Micellar Solutions : This study investigated the kinetics of reactions involving 4-nitrobenzenesulfonate and methyl naphthalene-2-sulfonate in micellar solutions. It was found that the rate constant of these reactions varied with a sphere-to-rod transition in the micelles, affecting the micellar ionization degree and surfactant molar volume (Rodríguez et al., 2007).

  • Anticancerous Drug Evaluation : Nitroaromatics, including compounds related to naphthalene and 4-nitrobenzenesulfonate, were synthesized and evaluated for their anticancerous properties. These compounds showed significant antitumor activity and protected DNA against hydroxyl free radicals (Shabbir et al., 2015).

  • Ionic Surfactant Selective Electrode : A study utilizing naphthalene in the development of an ionic surfactant selective electrode. This work demonstrated the potential application of naphthalene derivatives in sensor technology (Kataoka & Kambara, 1974).

  • Environmental Monitoring : Research on the extraction and detection of benzene- and naphthalenesulfonates in industrial effluents highlighted their widespread use in various industries and the importance of monitoring these compounds in environmental samples (Alonso et al., 1999).

  • Antibacterial Agents : A study on synthetic N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides explored their potential as potent antibacterial agents, demonstrating the bioactive properties of naphthalene derivatives (Abbasi et al., 2015).

  • SN2 Substitution Reactions Study : This research focused on the SN2 substitution reactions between methyl naphthalene-2-sulfonate and methyl 4-nitrobenzenesulfonate, providing insights into the reaction mechanisms and kinetics in surfactant solutions (Graciani et al., 2012).

  • Photophysical Characterization in Organic Light Emitting Diodes : The study of organotin compounds derived from Schiff bases, including naphthalene derivatives, for their application in organic light-emitting diodes (OLEDs) illustrates the potential of these compounds in electronic applications (García-López et al., 2014).

  • Nitration Studies of Naphthalene in Aqueous Systems : This research examined the nitration of naphthalene, a process relevant to understanding environmental pollutant transformation and the formation of nitro-aromatic compounds (Vione et al., 2005).

properties

IUPAC Name

naphthalen-2-yl 4-nitrobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO5S/c18-17(19)14-6-9-16(10-7-14)23(20,21)22-15-8-5-12-3-1-2-4-13(12)11-15/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMBNNBSNKNHLIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphthalen-2-yl 4-nitrobenzene-1-sulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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